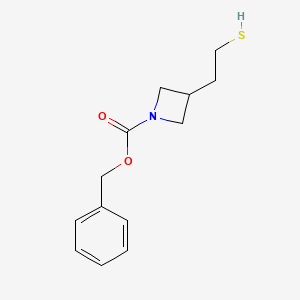![molecular formula C14H16O4 B13968411 Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- CAS No. 50714-97-1](/img/structure/B13968411.png)
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is an organic compound with a complex structure that includes a cyclopentanone ring and a dihydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of alkyl aldehydes and alkynes, which is enabled by photoinduced hydrogen atom transfer. This method is highly efficient, producing cyclopentanones with excellent site-, regio-, and diastereoselectivity under mild conditions .
Industrial Production Methods
Industrial production of cyclopentanone derivatives often involves the use of prefunctionalized substrates that require multistep synthesis. The [3+2] cycloaddition method mentioned above is also applicable in industrial settings due to its atom-economic and straightforward nature .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- has several scientific research applications:
Chemistry: It serves as a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: Contains a similar cyclopentane ring but lacks the dihydroxyphenyl group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cycloheptenone: Similar structure but with a seven-membered ring.
Uniqueness
Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is unique due to the presence of the dihydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
50714-97-1 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
2-[3-(2,5-dihydroxyphenyl)propanoyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O4/c15-10-5-7-12(16)9(8-10)4-6-14(18)11-2-1-3-13(11)17/h5,7-8,11,15-16H,1-4,6H2 |
Clave InChI |
GUWNWVMZYFPNSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C(=O)CCC2=C(C=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
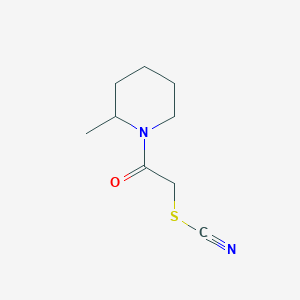
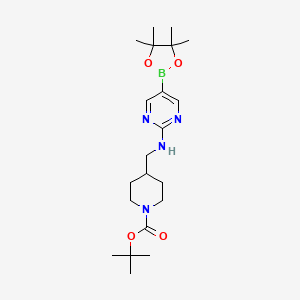
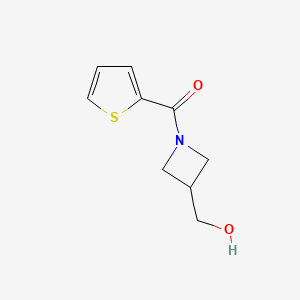
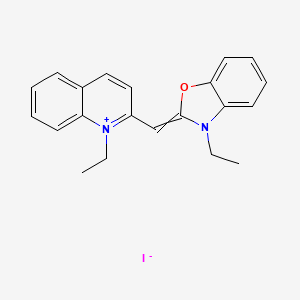
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)
![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
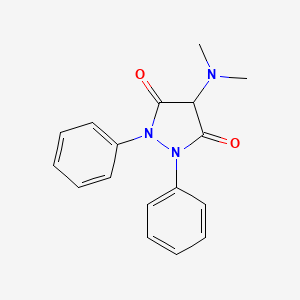
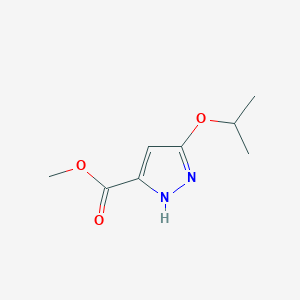
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)

